molecular formula C11H18N6O3 B12926629 (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid

(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B12926629
M. Wt: 282.30 g/mol
InChI Key: XEFQNTPUSNMLFR-QMMMGPOBSA-N
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Description

(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both guanidine and imidazole functional groups. These functional groups are known for their roles in biological systems, particularly in amino acids and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the guanidine group. Common reagents used in these steps include imidazole, guanidine hydrochloride, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired purity, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The guanidine group can be reduced to form different derivatives.

    Substitution: Both the imidazole and guanidine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce guanidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its role in enzyme interactions and protein structures.

    Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Arginine: An amino acid with a guanidine side chain.

    Guanidinoacetic acid: Contains a guanidine group and is involved in creatine biosynthesis.

Uniqueness

(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the combination of both guanidine and imidazole groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18N6O3

Molecular Weight

282.30 g/mol

IUPAC Name

(2S)-2-[4-(diaminomethylideneamino)butanoylamino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C11H18N6O3/c12-11(13)15-3-1-2-9(18)17-8(10(19)20)4-7-5-14-6-16-7/h5-6,8H,1-4H2,(H,14,16)(H,17,18)(H,19,20)(H4,12,13,15)/t8-/m0/s1

InChI Key

XEFQNTPUSNMLFR-QMMMGPOBSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN=C(N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN=C(N)N

Origin of Product

United States

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